(Glp1)-Apelin-13, human, bovine

Catalog No.
S11158429
CAS No.
M.F
C69H108N22O16S
M. Wt
1533.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Glp1)-Apelin-13, human, bovine

Product Name

(Glp1)-Apelin-13, human, bovine

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C69H108N22O16S

Molecular Weight

1533.8 g/mol

InChI

InChI=1S/C69H108N22O16S/c1-39(2)32-47(85-57(96)43(17-9-26-76-68(71)72)82-63(102)52-20-12-29-90(52)65(104)45(18-10-27-77-69(73)74)83-58(97)44-22-23-54(93)80-44)59(98)88-50(37-92)61(100)86-48(34-41-35-75-38-79-41)60(99)81-42(16-7-8-25-70)56(95)78-36-55(94)89-28-11-19-51(89)62(101)84-46(24-31-108-3)66(105)91-30-13-21-53(91)64(103)87-49(67(106)107)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,92H,7-13,16-34,36-37,70H2,1-3H3,(H,75,79)(H,78,95)(H,80,93)(H,81,99)(H,82,102)(H,83,97)(H,84,101)(H,85,96)(H,86,100)(H,87,103)(H,88,98)(H,106,107)(H4,71,72,76)(H4,73,74,77)

InChI Key

GGMAXEWLXWJGSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C6CCC(=O)N6

(Glucagon-like peptide 1)-Apelin-13 is a hybrid peptide that combines the properties of glucagon-like peptide 1 and apelin-13. This compound has the chemical formula C69H108N22O16S and a molecular weight of approximately 1,393.85 g/mol. It is primarily recognized for its role as a selective agonist for the apelin receptor (APJ), which is implicated in various physiological processes including cardiovascular regulation, glucose metabolism, and neuroprotection .

. As a peptide, it can participate in:

  • Hydrolysis: Peptide bonds can be cleaved by proteolytic enzymes, leading to the formation of smaller peptides or amino acids.
  • Oxidation: The presence of sulfur in the structure can lead to oxidation reactions, particularly affecting cysteine residues.
  • Binding Interactions: The compound can bind to specific receptors (APJ) and influence downstream signaling pathways, such as those involved in insulin sensitivity and appetite regulation .

(Glucagon-like peptide 1)-Apelin-13 exhibits several biological activities:

  • Agonistic Action: It acts as a potent agonist for the apelin receptor, with an effective concentration (EC50) of approximately 0.30 nM, indicating high potency in activating this receptor .
  • Metabolic Effects: The compound has been shown to improve glucose utilization and insulin sensitivity, making it significant in metabolic disorders such as obesity and diabetes .
  • Neuroprotective Properties: It plays a role in neuroprotection, potentially aiding in conditions like neurodegenerative diseases .

The synthesis of (Glucagon-like peptide 1)-Apelin-13 can be achieved through solid-phase peptide synthesis (SPPS), which involves:

  • Resin Preparation: A suitable resin is selected to anchor the first amino acid.
  • Amino Acid Coupling: Sequential addition of protected amino acids occurs through coupling reactions.
  • Deprotection: Protective groups are removed to expose reactive sites for further coupling.
  • Cleavage from Resin: The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure purity and yield .

(Glucagon-like peptide 1)-Apelin-13 has several applications in research and potential therapeutic areas:

  • Diabetes Treatment: Due to its effects on insulin sensitivity and glucose metabolism, it holds promise for developing new diabetes medications.
  • Cardiovascular Research: Its role in cardiovascular health makes it a target for studies aimed at treating heart diseases.
  • Neuroscience: Investigations into its neuroprotective effects could lead to new treatments for neurodegenerative diseases like Alzheimer's .

Interaction studies have demonstrated that (Glucagon-like peptide 1)-Apelin-13 selectively binds to the apelin receptor (APJ), activating various intracellular signaling pathways. These interactions are crucial for understanding how this compound can modulate physiological responses related to metabolism, cardiovascular function, and neuroprotection. Research has also indicated potential interactions with other receptors involved in metabolic regulation .

Several compounds share structural or functional similarities with (Glucagon-like peptide 1)-Apelin-13. Here are a few notable examples:

Compound NameChemical FormulaKey Properties
Apelin-13C62H92N16O12SEndogenous ligand for APJ; regulates cardiovascular function
Pyr1-Apelin-13C69H108N22O16SA tautomer with neuroprotective effects; improves locomotor activity
Glucagon-like Peptide 1C29H39N7O9Involved in glucose homeostasis; stimulates insulin secretion

Uniqueness of (Glucagon-like peptide 1)-Apelin-13

What sets (Glucagon-like peptide 1)-Apelin-13 apart is its dual action as both a glucagon-like peptide and an apelin receptor agonist, providing a unique mechanism that could simultaneously address metabolic and cardiovascular issues. This multifunctionality positions it as a promising candidate for future therapeutic developments in metabolic disorders and cardiovascular diseases .

XLogP3

-5.9

Hydrogen Bond Acceptor Count

21

Hydrogen Bond Donor Count

18

Exact Mass

1532.80343662 g/mol

Monoisotopic Mass

1532.80343662 g/mol

Heavy Atom Count

108

Dates

Modify: 2024-08-08

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